Bicyclo[2.2.2]octane-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.2]octane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-4-6-2-1-5(7)3-8(6)10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJKUNDVKHUCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544063 | |
| Record name | Bicyclo[2.2.2]octane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57346-05-1 | |
| Record name | Bicyclo[2.2.2]octane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo(2.2.2)octane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Bicyclo 2.2.2 Octane Derivatives in Chemical Research
The bicyclo[2.2.2]octane framework is a recurring motif in a multitude of biologically active natural products and synthetic compounds. acs.org Its inherent rigidity and predictable stereochemistry make it an attractive building block for chemists. Derivatives of bicyclo[2.2.2]octane are instrumental in several areas of chemical research:
Medicinal Chemistry: The unique three-dimensional arrangement of bicyclo[2.2.2]octane derivatives allows them to mimic the structures of amino acids and peptides. smolecule.com This mimicry enables them to interact with biological targets like enzymes and receptors, making them promising candidates for drug discovery and development. smolecule.com
Asymmetric Catalysis: The chiral nature of many bicyclo[2.2.2]octane derivatives is harnessed in the design of catalysts for asymmetric reactions. acs.org These catalysts are crucial for producing enantiomerically pure compounds, a vital requirement in the pharmaceutical industry. For instance, chiral diene ligands derived from bicyclo[2.2.2]octane-2,5-dione have been successfully employed in rhodium-catalyzed asymmetric additions. acs.orgresearchgate.net
Materials Science: The rigid and robust nature of the bicyclo[2.2.2]octane core is exploited in the creation of novel polymers and materials with specific thermal and mechanical properties. evitachem.com For example, their incorporation into polymer chains can enhance rigidity and thermal stability. smolecule.com
Acetoxyacrylonitrile
Diels-Alder Reaction
A common approach to construct the bicyclo[2.2.2]octane skeleton is through a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. acs.orgescholarship.org One specific method involves the reaction of 2-(trimethylsiloxy)-1,3-cyclohexadiene (B1308389) with 2-chloroacrylonitrile. acs.org This is followed by in situ cleavage of the intermediate enol silyl (B83357) ether to yield the desired 2,5-adduct. acs.org Another variation utilizes the reaction between 2-trimethylsilyloxy-1,3-cyclohexadiene and α-acetoxyacrylonitrile, followed by a one-step desilylation and hydrolysis. cdnsciencepub.comgrafiati.com While effective for building the core structure, this approach can sometimes be hindered by issues such as unexpected polymerization and a lack of stereoselectivity. escholarship.org The intramolecular Diels-Alder reaction is another powerful tool for constructing the bicyclo[2.2.2]octane framework, particularly for creating sterically congested systems. jst.go.jpnih.gov
Other Synthetic Approaches
Beyond the Diels-Alder reaction, other methods have been explored for the synthesis of Bicyclo[2.2.2]octane-2,5-dione and its derivatives.
A Dieckmann-analogous cyclization has been utilized to synthesize 2,5-diazabicyclo[2.2.2]octanes, which are structurally related to this compound. researchgate.netgrafiati.com This method involves the cyclization of (dioxopiperazinyl)acetates. researchgate.net However, the synthesis of the bicyclo[2.2.2]octane system via this route can be challenging due to the higher energy and strain of the bicyclic system and the conformational rigidity of the side chain, which can lead to lower yields compared to the formation of larger ring systems. researchgate.netgrafiati.com
The Robinson annulation, a tandem Michael addition and intramolecular aldol (B89426) condensation, provides another pathway to bicyclic systems. ucla.edu While not a direct synthesis of the parent dione (B5365651), a bridged Robinson annulation process can be used to create substituted bicyclo[2.2.2]oct-5-en-2-ones from simple ketones and cyclic enones. ucla.eduuniroma1.it
A practical chemo-enzymatic approach has been developed for the synthesis of homochiral this compound. acs.org This method combines a four-step chemical synthesis to produce the racemic diketone with an enzymatic resolution step. acs.org The resolution is achieved through the lipase-catalyzed transformation of the corresponding mono enol acetate. acs.org
Reaction Mechanisms and Reactivity of Bicyclo 2.2.2 Octane 2,5 Dione
Enolization Studies
The formation of enolates from bicyclo[2.2.2]octane-2,5-dione is a key aspect of its reactivity, influencing subsequent reactions. The rigid bicyclic framework imposes significant stereoelectronic constraints that govern the rates and diastereoselectivities of enolization.
Base-catalyzed hydrogen/deuterium (H/D) exchange studies are instrumental in quantifying the kinetic acidity of protons alpha to a carbonyl group. In the case of this compound, such investigations reveal the rate of enolate formation.
A study on the kinetics of sodium deuteroxide (NaOD)-catalyzed H/D exchange at the C3 position, which is alpha to a carbonyl group, was conducted in a 60:40 (v/v) dioxane–D₂O solution at 25.0 °C. cdnsciencepub.com The second-order rate constant for this exchange was determined to be (9.7 ± 1.5) × 10⁻¹ L mol⁻¹ s⁻¹. cdnsciencepub.com This rate is significantly faster, by a factor of 76, than that of the monoketone bicyclo[2.2.2]octan-2-one under similar conditions. cdnsciencepub.com The enhanced acidity of the α-protons in this compound is attributed to the polar effect of the second carbonyl group at the C5 position. cdnsciencepub.com
Conversely, the isomeric bicyclo[2.2.2]octane-2,6-dione exhibits a surprisingly low reactivity, exchanging its α-protons 2.7 x 10⁻³ times slower than the monoketone. cdnsciencepub.com This pronounced difference in reactivity between the two diones highlights the sensitivity of the enolization process to the positioning of the second carbonyl group within the bicyclic system.
The rate and stereochemical outcome of enolization are governed by a combination of electronic and steric factors. In bicyclic systems, homoconjugation—the interaction of non-conjugated π-systems—can also play a role.
For this compound, the 76-fold rate enhancement in H/D exchange compared to bicyclo[2.2.2]octan-2-one suggests a stabilizing interaction. cdnsciencepub.com However, studies indicate that this stabilization arises from a polar (inductive/field) effect of the β-carbonyl group at C5, rather than through-space homoconjugation with the incipient enolate. cdnsciencepub.com
The diastereoselectivity of deprotonation, referring to the preferential removal of one of two diastereotopic α-protons, is modest for this compound. A small preference for the removal of the exo-proton is observed, with a selectivity ratio of 1.2. cdnsciencepub.com This is in stark contrast to the large exo-selectivity of 658 seen in bicyclo[2.2.1]heptan-2-one. cdnsciencepub.comcdnsciencepub.com The low diastereoselectivity in the [2.2.2] system suggests that steric hindrance differences between the exo and endo faces are less pronounced.
Computational methods, such as the semi-empirical AM1 calculations, provide valuable insights into the structures and stabilities of transient species like enolates, which can be difficult to study experimentally.
AM1 calculations have been employed to investigate the enolates of bicyclic ketones, including those derived from this compound. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com These calculations help to rationalize experimental observations regarding reactivity and selectivity. For instance, the calculated relative energies of the diastereomeric pyramidal enolates of this compound correlate with the experimentally observed small exo-diastereoselectivity of 1.2. cdnsciencepub.com
Furthermore, computational studies on related bicyclic systems have been used to probe the source of enhanced acidity. For example, calculations on the enolates of bicyclo[2.2.1]heptane-2,5-dione were performed to understand the significantly increased acidity of its C3 hydrogens. cdnsciencepub.comgrafiati.comgrafiati.com These computational approaches are crucial for disentangling the complex interplay of steric, electronic, and conjugative effects that control the reactivity of bicyclic ketones.
Influence of Homoconjugation, Inductive, and Steric Effects on Enolization Rates and Diastereoselectivities
Reduction Reactions
The reduction of the carbonyl groups in this compound is a common and useful transformation, leading to the formation of hydroxyketones and diols. The stereochemical outcome of these reductions is of particular interest, as it can provide access to chiral building blocks for synthesis.
Biocatalysis, utilizing enzymes or whole microorganisms, offers a powerful and environmentally benign method for performing stereoselective reductions. Various yeast species and isolated enzymes have been shown to effectively reduce this compound.
A notable example is the use of the yeast Saccharomyces cerevisiae. nih.gov Genetically engineered strains of S. cerevisiae overexpressing specific carbonyl reductases have demonstrated high efficiency in the reduction of this dione (B5365651). nih.gov For instance, the reductase encoded by the YMR226c gene is highly effective, converting the dione into its corresponding hydroxyketones. nih.gov The use of an engineered yeast strain, TMB4100, which overexpresses this reductase, leads to significantly higher conversion rates—over 40 times faster than baker's yeast. nih.govsmolecule.com
The products of these enzymatic reductions are hydroxyketones, which are valuable chiral intermediates. nih.gov The process is highly selective, often yielding products with excellent enantiomeric excess.
The rigid structure of the bicyclo[2.2.2]octane framework allows for a high degree of stereocontrol in reduction reactions.
In the enzymatic reduction of this compound using the engineered Saccharomyces cerevisiae strain TMB4100, distinct stereochemical outcomes are observed for the two resulting hydroxyketones. nih.gov The reduction yields (+)-hydroxyketone 4 with an enantiomeric excess (ee) of greater than 99%. nih.gov The other product, (–)-hydroxyketone 3 , is formed with an ee ranging from 84% to 98%, depending on the extent of the reaction conversion. nih.gov This high degree of stereoselectivity, particularly for the (+)-isomer, underscores the utility of enzymatic methods for accessing enantiomerically pure compounds. smolecule.com The synthesis of optically active (1S,4S)-bicyclo[2.2.2]octane-2,5-dione has also been achieved, providing a precursor for chiral diene ligands. acs.orgnih.gov
The following table summarizes the stereochemical outcomes of the enzymatic reduction:
Table 1: Stereochemical Outcomes of Enzymatic Reduction of this compound| Product | Enantiomeric Excess (ee) |
|---|---|
| (+)-Hydroxyketone | >99% nih.gov |
Enzymatic Reduction to Hydroxyketones
Photochemical Reactions
The photochemistry of bicyclo[2.2.2]octane derivatives, especially those containing carbonyl chromophores, is rich and varied. Depending on the specific substitution pattern, the presence of unsaturation, and the reaction conditions (such as direct versus sensitized irradiation), these molecules can undergo a range of fascinating transformations.
The oxa-di-pi-methane (ODPM) rearrangement is a well-known photochemical reaction of β,γ-unsaturated ketones. core.ac.ukyoutube.com In the context of bicyclo[2.2.2]octenone systems, which possess an embedded β,γ-unsaturated carbonyl chromophore, the ODPM rearrangement is a prominent transformation, often leading to the formation of tricyclic products. core.ac.uknih.gov This rearrangement typically proceeds through a triplet excited state and involves a 1,2-acyl shift. core.ac.ukpsgcas.ac.in
Under sensitized irradiation, which promotes the formation of the triplet state, several substituted 3,3-dialkoxy-5-methoxycarbonylbicyclo[2.2.2]oct-5-en-2-ones have been shown to yield the expected ODPM rearrangement products in moderate to good yields. core.ac.ukrsc.org For example, irradiation of compounds 1a–d in acetone, a common sensitizer, produced the ODPM rearrangement products 4a–d in yields ranging from 51–77%. core.ac.uk Similarly, bicyclo[2.2.2]octenediones 1a-c underwent chemoselective oxa-di-pi-methane rearrangement under sensitized conditions. nih.govacs.org
The general mechanism for the photosensitized ODPM rearrangement involves the formation of a 1,3-diradical intermediate, which then cyclizes to form a cyclopropyl (B3062369) ring, followed by cleavage of one of the original cyclopropane (B1198618) bonds and subsequent bond formation to yield the rearranged product. youtube.com The efficiency and outcome of the ODPM rearrangement can be influenced by the substrate structure and reaction conditions. core.ac.uk In some cases, the ODPM rearrangement can be a key step in the synthesis of complex polycyclic molecules, such as iridoids and triquinanes. core.ac.uk
It's noteworthy that the application of external forces, a field known as mechanochemistry, has been theoretically shown to influence the outcome of the oxa-di-pi-methane photorearrangement, potentially allowing access to photoproducts that are typically considered "forbidden". nih.gov
In addition to the oxa-di-pi-methane rearrangement, bicyclo[2.2.2]octenone systems can undergo other photochemical reactions, including formal ketene (B1206846) extrusion. core.ac.uk This process involves the formal loss of a ketene moiety (R₂C=C=O) from the molecule.
Direct irradiation of certain bicyclo[2.2.2]octenediones has been observed to lead to products resulting from formal ketene extrusion. nih.govacs.org For instance, direct irradiation of bicyclo[2.2.2]octenediones 1a-c resulted in formal ketene extrusion. nih.govacs.org Similarly, direct irradiation of 1d also afforded a product via formal ketene extrusion. nih.govacs.org The oximes derived from these diones also underwent ketene extrusion upon direct irradiation. nih.govacs.org
In a study on bicyclo[2.2.2]oct-5-en-2-ones with mixed chromophores, specifically a 5,6-dibenzoyl moiety and bulky electron-deficient substituents at the bridgehead position, a regioselective photoinduced 1,5-phenyl migration was observed, leading to the formation of exceptionally stable vinyl ketenes. beilstein-journals.org This reaction is believed to proceed through a triplet-mediated pathway. beilstein-journals.org
Another related photochemical process is decarbonylation, which has also been observed in bicyclo[2.2.2]octenone systems. Some 7-alcoxy and thioalcoxy-3,3-dimethoxybicyclo[2.2.2]oct-5-en-2-ones have been shown to undergo a sequence of a 1,3-acyl shift followed by decarbonylation upon direct irradiation. scielo.org.mx An unusual oxidative decarbonylation has also been reported for several substituted 3,3-dialkoxy-5-methoxycarbonylbicyclo[2.2.2]oct-5-en-2-ones upon direct irradiation, yielding polysubstituted cyclohexenes. core.ac.ukrsc.org
Oxa-di-pi-methane Rearrangements (related bicyclo[2.2.2]octenediones)
Grignard Reagent Interactions (related bicyclo[2.2.2]octanones)
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. wikipedia.org The reaction of Grignard reagents with bicyclo[2.2.2]octanone systems has been studied, and the rigid bicyclic framework can influence the stereochemical outcome of the addition.
In principle, both ketone moieties in a spirodione containing a bicyclo[2.2.2]octanone and a cyclohexanone (B45756) ring are susceptible to attack by Grignard reagents. researchgate.net However, in the case of spirodiisophora-3',6-dione, the Grignard reagent reacts exclusively at the 3'-keto-function of the cyclohexanone ring, leaving the 6-keto-group of the bicyclo[2.2.2]octanone moiety unreacted. researchgate.net This highlights the steric hindrance around the carbonyl group within the bicyclo[2.2.2]octane core.
Despite this, detached bicyclo[2.2.2]octanone molecules, both saturated and unsaturated, do react with Grignard reagents to form tertiary alcohols. researchgate.net The addition of alkyl Grignard reagents to 2,5-BODOLs (bicyclo[2.2.2]octane-2,5-diols) has been shown to result in lower yields due to competing ketone reduction, especially when the Grignard reagent contains β-hydrogens. lookchem.com The synthesis of certain bicyclo[2.2.2]octane derivatives has been achieved through the addition of a Grignard reagent to a nitrile, which is an efficient method for creating ketones. msu.edu
Radical Chemistry involving Bicyclo[2.2.2]octane Systems
The rigid framework of the bicyclo[2.2.2]octane system makes it an interesting platform for studying the properties and reactions of radicals, particularly those at the bridgehead position. The stability of bridgehead free radicals is influenced by the strain of the bicyclic system. cdnsciencepub.com
The thermal decomposition of t-butylperoxyesters of 1-bicyclo[2.2.2]octyl carboxylic acid has been used to generate the corresponding bridgehead free radical. cdnsciencepub.com The relative rate of decomposition provides a measure of the stability of the formed radical. cdnsciencepub.com While carbonium ions at bridgehead positions are significantly destabilized by the inability to achieve a planar geometry, the corresponding free radicals are less sensitive to these geometric constraints, suggesting they have smaller force constants for out-of-plane bending. cdnsciencepub.com
Radical reactions involving bicyclo[2.2.2]octane systems can also proceed through radical intermediates that are stabilized by relief of ring strain. evitachem.com Rearrangements of radicals on the bicyclo[2.2.2]octene skeleton have been explored. For instance, a bicyclo[2.2.2]oct-5-en-2-yl radical, generated from the reduction of a corresponding selenophenyl ester, can rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical. escholarship.org The balance between ring strain and radical stability, influenced by substituents, governs the product ratios in these rearrangements. escholarship.org
Intramolecular radical cyclizations involving bridgehead radicals have also been reported, demonstrating the synthetic utility of these intermediates. iastate.edu For example, a bromoester on a bicyclo[2.2.2]octane framework can undergo a radical cyclization to form a tricyclic product. iastate.edu
Reaction Selectivity and Mechanism within the Bicyclo[2.2.2]octane Core
The rigid and symmetric nature of the bicyclo[2.2.2]octane core plays a crucial role in determining the selectivity and mechanism of reactions. The fixed spatial arrangement of substituents and functional groups can lead to high stereoselectivity and regioselectivity.
In Diels-Alder reactions to form the bicyclo[2.2.2]octane core, the facial selectivity can be influenced by remote substituents on the diene. nih.gov For instance, a 5-alkyl substituent on a 1,3-cyclohexadiene (B119728) can direct the approach of a dienophile to the less hindered face, leading to a specific stereoisomer of the resulting bicyclo[2.2.2]octane. nih.gov The facial selectivity in Diels-Alder reactions of bicyclo[2.2.2]octane-fused benzoquinones can be modulated by remote olefinic bonds and cyclopropane rings, with ground state orbital effects playing a role in the observed diastereoselectivities. core.ac.uk
Nucleophilic additions to carbonyl groups on the bicyclo[2.2.2]octane skeleton are also subject to stereochemical control. The rigid framework can lead to preferential attack from one face of the carbonyl group, resulting in a high degree of stereoselectivity. researchgate.net
The mechanism of reactions within the bicyclo[2.2.2]octane system often involves intermediates whose stability and subsequent transformations are dictated by the constraints of the bicyclic framework. For example, in radical rearrangements, the interplay between ring strain and the stability of radical intermediates is a key factor controlling the reaction outcome. escholarship.org Similarly, in photochemical reactions, the rigid structure influences which photochemical pathways, such as the oxa-di-pi-methane rearrangement or ketene extrusion, are favored. core.ac.uknih.gov
The synthesis of functionalized bicyclo[2.2.2]octane derivatives often relies on leveraging these mechanistic and selectivity principles. For instance, tandem reactions have been developed for the rapid and highly enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under mild, metal-free conditions. rsc.org
Computational and Theoretical Studies of Bicyclo 2.2.2 Octane 2,5 Dione
Electronic Structure Analysis
The electronic structure of bicyclo[2.2.2]octane-2,5-dione has been a focus of advanced spectroscopic and theoretical investigations, aiming to understand the interactions between the carbonyl groups within the bicyclic framework.
The valence electronic structure of this compound has been probed to understand the effects of molecular strain and through-bond interactions. researchgate.net Studies have investigated the one-electron and shake-up ionization spectra of the valence shell. nih.gov These investigations are crucial for identifying spectral fingerprints related to cyclic strains and through-bond conjugation. nih.gov Theoretical models, such as one-particle Green's function theory, have been employed to analyze the complex valence spectra up to the double ionization threshold and beyond. nih.govacs.org These theoretical approaches help in understanding the intricate relationships between the molecule's configuration in real space and its momentum space representation, which is essential for interpreting experimental data. iupac.org
Electron Momentum Spectroscopy (EMS) has been utilized to study the electronic structure of this compound. researchgate.netiupac.org This technique provides direct measurements of the electron density of individual ionization channels in momentum space. iupac.org EMS studies on rigid cage compounds like this compound are particularly insightful for identifying spectral characteristics associated with cyclic strain and through-bond interactions. uhasselt.be By comparing experimental EMS data with theoretical calculations, researchers can assess the accuracy of different quantum mechanical models in describing the electronic wavefunctions. iupac.org Such studies have highlighted that relying solely on Hartree-Fock or Kohn-Sham orbital energies is insufficient for the reliable assignment of complex ionization spectra. nih.gov
Electron Momentum Spectroscopy (EMS) Applications
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the reactivity and electronic properties of this compound, particularly concerning its enolates and ionization spectra.
The semi-empirical AM1 method has been employed to study the enolates of this compound. cdnsciencepub.com These computational studies were conducted to understand the factors influencing the acidity and homoenolization of this bicyclic dione (B5365651). cdnsciencepub.commcmaster.ca Calculations were performed on the α-enolates to gain insights into the enhanced acidity of certain protons within the structure. cdnsciencepub.comresearchgate.net The introduction of a second carbonyl group in the bicyclo[2.2.2]octane framework was studied to determine its effect on enhancing homoenolization and bridgehead α-enolization. cdnsciencepub.com The results from these AM1 calculations, including heats of formation and optimized geometries, provide a theoretical basis for understanding the observed reactivity in experimental studies, such as methylation reactions of the enolates. cdnsciencepub.comcdnsciencepub.com
Table 1: AM1 Calculated Heats of Formation (ΔHf) and Acidities (ΔHa)
| Compound | ΔHf (kcal/mol) | ΔHa (kcal/mol)b |
|---|---|---|
| This compound | -86.1 | 370.0 |
| Enolate (deprotonation at C3) | -80.3 | |
| 3,3,6,6-Tetramethylthis compound | -108.8 | 371.4 |
| Enolate (deprotonation at C-CH3) | - |
Data sourced from Werstiuk et al. (1992). cdnsciencepub.com bΔHa = [ΔHf(R-) + ΔHf(H+)] - ΔHf(R-H); ΔHf(H+) taken as 364.2 kcal/mol. cdnsciencepub.com
One-particle Green's function (1p-GF) theory has been extensively used to study the one-electron and shake-up ionization spectra of this compound. nih.goviupac.org This sophisticated theoretical approach allows for an exhaustive analysis of the valence ionization spectra up to and beyond the double ionization threshold. nih.gov Calculations are typically performed using methods like the outer-valence Green's function (OVGF) and the third-order algebraic diagrammatic construction [ADC(3)] schemes with various basis sets. nih.govacs.org The results from these calculations are then compared with experimental data from ultraviolet photoelectron spectroscopy (UPS) and electron momentum spectroscopy (EMS). nih.gov This comparison is crucial for identifying spectral fingerprints of cyclic strains and through-bond interactions. nih.gov Furthermore, these studies demonstrate that a robust theoretical framework like Green's function theory is necessary for the reliable assignment of complex ionization spectra, as simpler models based on orbital energies are often inadequate. nih.goviupac.org
Table 2: Theoretical Ionization Potentials (IP) of this compound
| Orbital | OVGF/6-311G** IP (eV) | ADC(3)/6-311G** IP (eV) |
|---|---|---|
| 11a' (n+) | 9.34 | 9.28 |
| 8a'' (n-) | 9.87 | 9.81 |
| 10a' | 11.55 | 11.49 |
| 7a'' | 12.11 | 12.05 |
| 9a' | 12.45 | 12.39 |
This table is a representative example based on the type of data generated in Green's function studies as described in the sources. nih.govacs.org The specific values are illustrative of typical computational outputs for such molecules.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,3,6,6-Tetramethylthis compound |
| Bicyclo[2.2.1]heptane-2,5-dione |
| Stella-2,6-diene |
| Stella-2,6-dione (B1253338) |
| Bicyclo[2.2.2]octan-2-one |
| 3,3-dimethylbicyclo[2.2.2]octan-2-one |
| 2-trimethylsilyloxy-1,3-cyclohexadiene |
| a-acetoxyacrylonitrile |
| Bicyclo[2.2.1]heptan-2-one |
| 5-methylidenebicyclo[2.2.1]heptan-2-one |
Outer-Valence Green's Function and Algebraic Diagrammatic Construction Schemes
The valence one-electron and shake-up ionization spectra of this compound have been extensively studied using one-particle Green's function theory. nih.gov These theoretical approaches are crucial for interpreting complex experimental data from ultraviolet photoelectron spectroscopy (UPS) and (e, 2e) electron-impact ionization spectra. nih.gov
Specifically, calculations employing the Outer-Valence Green's Function (OVGF) and the third-order Algebraic Diagrammatic Construction (ADC(3)) schemes have been utilized. nih.gov These methods are well-recognized for their utility in calculating vertical ionization potentials (IPs). acs.org A key focus of this research has been to identify spectral "fingerprints" that can be attributed to the cyclic strains and through-bond interactions within the molecule. nih.gov
The investigation of this compound alongside related compounds like stella-2,6-dione and bicyclo[2.2.1]heptane-2,5-dione allowed for a comparative analysis of their electronic structures. nih.gov The molecular orbitals of these compounds have been visualized to better understand their electronic properties. acs.org
Molecular Mechanics and Dynamics Simulations
While detailed molecular dynamics simulations specifically for this compound are not extensively documented in the provided search results, related research points to the utility of these methods. For instance, advanced DFT and molecular dynamics simulations are suggested as tools to optimize synthetic routes for analogous tricyclic systems. vulcanchem.com
In a broader context, studies on a variety of bicyclo derivatives have employed molecular docking and molecular dynamics simulations to explore their interactions with biological targets, such as VEGF receptors. ccij-online.org Although this compound was not among the 27 bicyclo derivatives specifically listed in that particular study, the methodology is highly relevant for predicting the behavior and potential interactions of this and other bicyclic compounds.
Structure-Reactivity Correlations from Computational Data
Computational methods have been instrumental in understanding the structure-reactivity relationships of this compound and its derivatives. For example, AM1 calculations were performed on the α-enolates of bicyclo[2.2.1]heptan-2-one and this compound to investigate the source of the enhanced acidity of the C-3 hydrogens. grafiati.com
Furthermore, studies on bicyclic quinones derived from the bicyclo[2.2.2]octane framework have shown that their first redox potentials correlate with their calculated Lowest Unoccupied Molecular Orbital (LUMO) energies and the energies of reduction. beilstein-journals.org The second redox potentials, in turn, correlate with the calculated LUMO+1 energies. beilstein-journals.org A significant finding from this research is that the LUMO+1 orbital coefficients are heavily weighted on the non-quinone part of the bicyclic system. beilstein-journals.org This explains the larger substituent effect observed on the second redox potentials compared to the first. beilstein-journals.org Such computational insights are crucial for designing new compounds with controlled biological activity by understanding the transannular influence of substituents on redox potentials. beilstein-journals.org
As a Synthetic Building Block and Precursor
This compound's highly strained and reactive nature makes it a valuable intermediate in the synthesis of complex organic molecules. lookchem.com Its rigid framework serves as a foundational structure for creating a wide array of organic compounds, including those with pharmaceutical applications. lookchem.com
This compound is a key intermediate in the synthesis of C₂-symmetrical chiral diene ligands, such as bicyclo[2.2.2]octane-2,5-diene (bod*). sigmaaldrich.comsigmaaldrich.com These ligands are crucial in asymmetric catalysis. The synthesis often involves the transformation of the diketone into a ditriflate, which then undergoes cross-coupling reactions to yield the desired chiral diene ligand. sigmaaldrich.com For instance, enantiomerically pure 2,5-disubstituted bicyclo[2.2.2]octa-2,5-dienes have been prepared from this compound. researchgate.net These chiral dienes, when complexed with rhodium, have shown high enantioselectivity in asymmetric addition reactions. researchgate.netrsc.org
A notable example is the synthesis of (R,R)-Ph-bod*, a chiral diene ligand with phenyl groups, which has demonstrated high enantioselectivity in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. researchgate.net The versatility of the bicyclo[2.2.2]octane scaffold allows for the synthesis of various chiral dienes, including those with benzyl (B1604629) and substituted phenyl groups at the 2 and 5 positions. researchgate.net
| Ligand | Precursor | Application in Asymmetric Catalysis |
| (R,R)-Ph-bod | This compound | Rh-catalyzed asymmetric 1,4-addition of arylboronic acids researchgate.net |
| (R,R)-Fc,Ph-bod | This compound | Rh-catalyzed asymmetric 1,4-addition of arylboronic acids researchgate.netrsc.org |
| C₂-symmetric bod | This compound | Rh-catalyzed asymmetric arylation of N-tosylarylimines researchgate.net |
The unique structural characteristics of this compound make it a valuable intermediate in the synthesis of complex organic molecules. lookchem.commyskinrecipes.com Its rigid bicyclic system is a key structural element in various biologically active natural and synthetic products. nih.gov The dione can be chemically modified to produce a range of derivatives with potential applications in pharmaceuticals and agrochemicals. myskinrecipes.com
Furthermore, derivatives of the bicyclo[2.2.2]octane framework, such as diols and diacids, serve as specialty monomers for the creation of certain polymers. google.com Polyesters incorporating the bicyclo[2.2.2]octane ring system have been synthesized and studied for their thermal and oxidative stabilities. researchgate.net
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane system makes it an excellent scaffold for developing chiral catalysts. nih.gov This framework has been particularly influential in the design of ligands for asymmetric metal-catalyzed reactions.
A significant application of the bicyclo[2.2.2]octane scaffold is in the synthesis of chiral diamines, which are precursors to powerful ligands for asymmetric catalysis. researchgate.net For example, cis-2,5-diaminobicyclo[2.2.2]octane has been synthesized in enantiopure form and serves as a C₂-symmetric scaffold. researchgate.net This diamine is considered an improvement upon the widely used trans-1,2-diaminocyclohexane scaffold, offering enhanced intrinsic chirality. researchgate.net The rigid structure of the bicyclo[2.2.2]octane backbone provides a well-defined chiral environment in the resulting metal complexes, leading to high stereoselectivity in catalytic reactions. researchgate.netacs.org
The chiral diamines derived from the bicyclo[2.2.2]octane scaffold are used to create salen-type ligands. These ligands, when complexed with various metals, form highly effective and stereoselective catalysts for a range of asymmetric transformations. researchgate.netresearchgate.net
For example, chromium(III)-salen complexes based on the cis-2,5-diaminobicyclo[2.2.2]octane scaffold have been shown to catalyze the hetero-Diels-Alder reaction and the Nozaki-Hiyama-Kishi reaction with high efficiency and excellent stereoselectivity. researchgate.net Similarly, iron(III)-salen complexes with this scaffold are effective catalysts for stereoselective sulfa-Michael conjugate additions and Conia-ene carbocyclizations. thieme-connect.com The steric and electronic properties of these salen-metal complexes can be fine-tuned by modifying the salicylaldehyde (B1680747) component, allowing for optimization of catalytic activity for specific reactions. researchgate.net
| Metal | Reaction Type | Catalyst System |
| Chromium(III) | Hetero-Diels-Alder | Salen complex from cis-2,5-diaminobicyclo[2.2.2]octane researchgate.net |
| Chromium(III) | Nozaki-Hiyama-Kishi | Salen complex from cis-2,5-diaminobicyclo[2.2.2]octane researchgate.net |
| Iron(III) | Sulfa-Michael Addition | Salen complex from cis-2,5-diaminobicyclo[2.2.2]octane thieme-connect.com |
| Iron(III) | Conia-ene Carbocyclization | Salen complex from cis-2,5-diaminobicyclo[2.2.2]octane thieme-connect.com |
| Copper(I) | Henry ("nitroaldol") Condensation | Reduced salen complex from cis-2,5-diaminobicyclo[2.2.2]octane researchgate.net |
| Cobalt(II) | Cyclopropanation | Salen complex from cis-2,5-diaminobicyclo[2.2.2]octane researchgate.net |
Scaffold for Asymmetric Catalysis
Design of Chiral Diamine Scaffolds
In Supramolecular Chemistry and Host-Guest Systems
The bicyclo[2.2.2]octane core is a key component in the design of guest molecules for supramolecular host-guest systems. nih.govresearchgate.net Its size, shape, and hydrophobic nature make it an ideal guest for macrocyclic hosts like cucurbit[n]urils (CBs). nih.govresearchgate.netchinesechemsoc.org
Derivatives of bicyclo[2.2.2]octane have been shown to form ultrahigh affinity complexes with cucurbit acs.orguril (CB acs.org) in aqueous solutions. nih.govresearchgate.net The binding affinity can be modulated by the introduction of functional groups on the bicyclo[2.2.2]octane scaffold. For instance, cationic substituents can enhance binding, while anionic groups can significantly reduce it. researchgate.net This tunable interaction is being explored for the development of stimuli-responsive materials, such as hydrogels that can be controlled by chemical fuels. chinesechemsoc.org The study of these host-guest systems also provides valuable insights into the fundamental principles of molecular recognition. nih.govresearchgate.net
| Host | Guest | Key Findings |
| Cucurbit acs.orguril (CB acs.org) | Dicationic bicyclo[2.2.2]octane derivatives | Forms ultrahigh affinity host-guest complexes. nih.govresearchgate.net |
| Cucurbit acs.orguril (CB acs.org) | Bicyclo[2.2.2]octane with a carboxylate group | Binding affinity is pH-dependent and can be controlled by chemical fuels. chinesechemsoc.org |
Role as a Core Scaffold for Biologically Active Molecules
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane framework has made it an attractive scaffold in medicinal chemistry. Its well-defined spatial arrangement of substituents allows for the precise orientation of functional groups to interact with biological targets. This has led to the exploration of bicyclo[2.2.2]octane derivatives in various therapeutic areas.
Potential for SARS-CoV-2 3CLpro Main Protease Inhibitors
The emergence of the COVID-19 pandemic spurred intensive research into antiviral agents targeting the SARS-CoV-2 virus. One of the key viral targets is the 3C-like protease (3CLpro), also known as the main protease (Mpro), which is essential for viral replication. nih.govdovepress.com The high degree of sequence identity (96%) between the 3CLpro of SARS-CoV and SARS-CoV-2 suggests that inhibitors of the former could be effective against the latter. nih.govdovepress.com
Inspired by the conformation of clinically used HIV-1 protease inhibitors that show activity against SARS-CoV-2, researchers have designed and synthesized rigid bicyclo[2.2.2]octenes fused with N-substituted succinimides as potential non-covalent 3CLpro inhibitors. nih.gov The rationale behind this design was to use the bicyclic scaffold to mimic the pharmacophore pattern of flexible inhibitors, thereby fitting into the sub-pockets of the 3CLpro active site. nih.gov
Inhibition assays confirmed that some of these compounds could inhibit the SARS-CoV-2 main protease. nih.gov The most promising compound from one study, 11a , demonstrated an IC50 value of 102.2 μM. nih.gov Molecular simulations and dynophore analyses provided insights for future optimization of this scaffold. nih.gov These findings suggest that the fused bicyclo[2.2.2]octene framework is a viable starting point for developing novel, non-covalent inhibitors of the SARS-CoV-2 3CLpro. nih.gov
Structure-Activity Relationships in Bioactive Bicyclo[2.2.2]octane Derivatives
The bicyclo[2.2.2]octane core has been incorporated into various molecules to probe structure-activity relationships (SAR) for different biological targets. Its use as a non-aromatic, non-planar motif offers a way to explore three-dimensional chemical space beyond traditional "flat" drug molecules. nih.gov
One area of investigation is in cancer treatment. Platinum complexes incorporating bicyclo[2.2.2]octane ligands have been synthesized and evaluated for their cytotoxic effects. nih.gov For instance, a platinum complex, 8e , showed potent cytotoxicity against several cancer cell lines, including HCT-116 (colorectal), HepG2 (liver), and A549 (lung). nih.gov Its activity against HCT-116 cells was comparable to the established drug oxaliplatin (B1677828) and superior to cisplatin (B142131) and carboplatin. nih.gov
In the context of neurodegenerative diseases like Alzheimer's, 2-azabicyclo[2.2.2]octane sulfonamides have been designed as selective inhibitors of presenilin-1 (PSEN1), a component of the γ-secretase complex. kuleuven.be Conformational modeling suggested that a specific 'U' shape orientation between aromatic sulfone/sulfonamide and an aryl ring is crucial for PSEN1 selectivity. kuleuven.be SAR studies on these compounds revealed that hydrophobic groups like chlorine and trifluoromethyl at specific positions on the phenyl rings were important for potency. kuleuven.be For example, compound 12b was identified as a potent inhibitor with low nanomolar activity towards the PSEN1-APH1B complex and high selectivity over PSEN2 complexes. kuleuven.be
The bicyclo[2.2.2]octane scaffold also serves as a bioisostere for the para-substituted phenyl ring, offering improved physicochemical properties such as increased water solubility and metabolic stability. nih.govresearchgate.net When this replacement was made in the anticancer drug Imatinib, the resulting analog showed enhanced solubility. nih.govresearchgate.net
| Compound/Derivative | Biological Target/Activity | Key Findings |
| Fused bicyclo[2.2.2]octenes | SARS-CoV-2 3CLpro | Showed inhibitory activity, with compound 11a having an IC50 of 102.2 μM. nih.gov |
| Platinum complex 8e | Cancer cells (HCT-116, HepG2, A549) | Potent cytotoxicity, comparable or superior to existing platinum-based drugs. nih.gov |
| 2-Azabicyclo[2.2.2]octane sulfonamide 12b | Presenilin-1 (PSEN1) | Low nanomolar potency and high selectivity for PSEN1-APH1B complex. kuleuven.be |
| Bicyclo[2.2.2]octane analog of Imatinib | Bioisostere | Increased water solubility compared to the phenyl-containing parent drug. nih.govresearchgate.net |
Applications in Polymer Science and Advanced Materials (General bicyclic compounds)
Bicyclic compounds, due to their rigid and three-dimensional structures, are valuable monomers for creating polymers with unique properties. core.ac.uknasa.gov They can enhance thermal stability, mechanical strength, and other performance characteristics of various polymers.
Polyamides and Polyesters
The incorporation of bicyclic units into the backbones of polyamides and polyesters can significantly impact their properties. core.ac.uknasa.gov For instance, polyamides derived from 2,2'-bipyridine-5,5'-dicarboxylic acid, a bicyclic-like heterocyclic monomer, can exhibit liquid crystalline behavior. acs.org Polyamides with rigid main chains were found to form lyotropic mesophases in certain solvents. acs.org
Sugar-based bicyclic diols, such as isosorbide (B1672297) and its isomers derived from D-glucose and D-mannose, have gained attention as renewable monomers for polyesters. researchgate.netresearchgate.net Polyesters synthesized from these diols generally have higher glass transition temperatures (Tg) compared to their linear alkanediol-based counterparts. researchgate.net One particular diol, Glux-diol, was effective in producing polyesters with high elastic modulus and mechanical strength. researchgate.net However, the synthesis of these polyesters can be challenging, often requiring high temperatures and vacuum, which can lead to side reactions and discoloration. researchgate.net
Elastomers and Polyurethanes
In the field of elastomers and polyurethanes, bicyclic and other cyclic compounds are used to create cross-linked networks and modify polymer properties. core.ac.uknasa.gov For example, β-cyclodextrin, a cyclic oligosaccharide, has been used as a cross-linker in the synthesis of polyurethane elastomers (PUEs). scirp.org The structure of the diisocyanate (aliphatic, alicyclic, or aromatic) used in the polymerization influences the degree of microphase separation and, consequently, the mechanical properties of the resulting PUEs. scirp.org
Biodegradable polyurethane ureas have been developed incorporating stable cyclic disulfide groups. nih.gov These polymers, based on components like polycaprolactone (B3415563) diol and oxidized dl-dithiothreitol, are elastic and can be functionalized through "thiol-click" chemistry, making them suitable for applications in tissue engineering, such as cardiovascular scaffolds. nih.gov The unique spiro structures of some bicyclic compounds are also of interest for creating high-energy elastomeric polyurethanes. mdpi.com
Total Synthesis of Complex Natural Products Utilizing the Bicyclo[2.2.2]octane Skeleton
The bicyclo[2.2.2]octane skeleton is a key structural motif that appears as an intermediate in the synthesis of numerous complex natural products. Its rigid framework provides a reliable platform for establishing multiple stereocenters that can be further elaborated into intricate molecular architectures.
One prominent synthetic strategy involves the Diels-Alder reaction to construct the bicyclo[2.2.2]octane core. mdpi.comwiley.comescholarship.org For example, in the total synthesis of atropurpuran, an intramolecular Diels-Alder reaction of a masked ortho-benzoquinone (MOB) was employed to create a bicyclo[2.2.2]octane intermediate. wiley.com This intermediate then underwent further transformations to build the complex polycyclic framework of the natural product. wiley.com Similarly, the synthesis of rhodomolleins XX and XXII utilized an intramolecular Diels-Alder reaction of a silyl (B83357) ether-protected 2-methoxyphenol to form a bicyclo[2.2.2]octenone, which was a crucial step in the synthetic sequence. wiley.com
The bicyclo[2.2.2]octane framework is also a precursor in the biosynthesis and total synthesis of chloropupukeananin (B1261273) and related natural products. mdpi.com The proposed biosynthetic pathway involves an intermolecular reverse electron-demanding Diels-Alder reaction to form a bicyclo[2.2.2]octane skeleton, which then undergoes further rearrangements. mdpi.com The total synthesis of these compounds has been achieved, confirming the viability of this pathway. mdpi.com
Furthermore, the bicyclo[2.2.2]octane skeleton has been instrumental in the synthesis of other natural products like lucidumone. researchgate.net Different approaches, including tandem Prins cyclization/cycloetherification and photoinduced formal [4+2] cycloaddition, have been developed to construct the bicyclic core en route to this target. researchgate.net The synthesis of spiro-cyclohexene bicyclo[2.2.2]octane derivatives has also been achieved through a combination of Claisen rearrangement and ring-closing metathesis. researchgate.net These examples highlight the versatility and importance of the bicyclo[2.2.2]octane unit as a strategic building block in the art of total synthesis. acs.org
Approach to Tetrodotoxin (B1210768) Synthesis
The total synthesis of tetrodotoxin (TTX), a potent neurotoxin that selectively blocks voltage-gated sodium ion channels, represents a formidable challenge in organic chemistry due to its caged structure and dense accumulation of stereogenic centers and heteroatoms. nih.gov The core of tetrodotoxin is a highly oxygenated and uniquely functionalized cyclohexane (B81311) ring system. nih.gov Synthetic chemists often employ rigid bicyclic or polycyclic intermediates to control the stereochemical outcome of reactions directed at building such complex cores.
While a completed total synthesis of tetrodotoxin using this compound as the starting material is not prominently featured in mainstream literature, the structural characteristics of this dione make it a conceptually relevant scaffold. The bicyclo[2.2.2]octane framework provides a rigid conformational template upon which functional groups can be installed with high stereoselectivity. The two ketone groups at the C-2 and C-5 positions offer versatile handles for a variety of transformations, such as reductions, additions, and enolate chemistry, to introduce the required hydroxyl and amino functionalities. smolecule.comacs.org The inherent C2-symmetry of the dione can also be exploited in asymmetric synthesis.
An approach utilizing such a bicyclic system would conceptually involve:
Asymmetric functionalization of the dione to set the initial stereocenters. This could be achieved through methods like chemoenzymatic reduction. acs.orgrsc.org
Stepwise introduction of the remaining oxygen and nitrogen functionalities onto the rigid scaffold.
Eventual cleavage of one of the rings in the bicyclic system to reveal the functionalized cyclohexane core of the target molecule.
This general strategy underscores the utility of conformationally restricted intermediates like this compound in navigating the complex stereochemical landscape of natural product synthesis.
Progress Towards Parthenolide (B1678480) Total Synthesis
The sesquiterpene lactone parthenolide has attracted significant interest from the synthetic community due to its biological activities, which include anti-inflammatory and anti-cancer properties. A key challenge in its total synthesis is the construction of its 10-membered carbocycle. One synthetic approach utilizes this compound as a chiral starting material to build a key fragment of the molecule. escholarship.org
Different strategies have been explored to synthesize the optically active dione required for this purpose. escholarship.org One method involves a stereoselective Diels-Alder cycloaddition to efficiently construct the bicyclo[2.2.2]octane skeleton. However, this route can be complicated by issues such as unexpected polymerization and a lack of stereoselectivity. escholarship.org
An alternative and more successful method for preparing the optically active this compound involves a diastereoselective 1,4-addition (conjugate addition). escholarship.org This progress provides a viable pathway to a key intermediate envisioned for the total synthesis of parthenolide. The rigid bicyclic structure serves as a scaffold to control the stereochemistry of subsequent transformations aimed at elaborating the full carbon skeleton of the natural product. The research highlights the role of this compound as a versatile building block in the strategic pursuit of complex natural products. escholarship.org
Conclusion
Bicyclo[2.2.2]octane-2,5-dione is a chemically significant compound whose rigid, symmetric structure has made it a valuable tool in organic synthesis. The development of diverse synthetic routes, including stereoselective methods, has expanded its accessibility and utility. Its predictable reactivity and well-defined three-dimensional shape allow for its use as a foundational building block in the construction of intricate polycyclic systems and in the strategic synthesis of natural products. Continued research into the synthesis and reactivity of this diketone is expected to further broaden its applications in synthetic and medicinal chemistry.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of enantiomerically pure bicyclo[2.2.2]octane-2,5-dione and its derivatives is critical for their application in asymmetric synthesis and as chiral building blocks. While classical resolution and chemo-enzymatic methods have been established, future research is moving towards more efficient and highly selective strategies. bu.edudntb.gov.ua
A significant area of development is the use of biocatalysis. The bioreduction of this compound using genetically engineered yeast, such as Saccharomyces cerevisiae strains overexpressing specific carbonyl reductases, has shown great promise. rsc.org For instance, the reductase encoded by YMR226c has been identified as highly efficient for reducing the dione (B5365651) to its corresponding hydroxyketones with excellent enantiomeric excess (>99% ee for some products). rsc.org Future work will likely focus on discovering and engineering novel enzymes for even greater control over stereoselectivity and conversion rates. rsc.org
Another emerging frontier is the application of modern organocatalytic and metal-catalyzed reactions. Intramolecular Diels-Alder (IMDA) reactions are being explored to construct the bicyclo[2.2.2]octane skeleton with high stereocontrol. nih.gov These methods, often guided by computational predictions, allow for the rapid assembly of the complex, sterically congested core. nih.gov The development of domino reactions, which form multiple bonds in a single operation, also represents a powerful strategy for creating functionalized this compound derivatives efficiently. nih.govacs.org
| Synthetic Strategy | Key Features | Future Outlook |
| Biocatalysis | Use of engineered yeasts (S. cerevisiae) and specific reductases (e.g., YMR226c) for stereoselective ketone reduction. rsc.org | Discovery of new enzymes, protein engineering for enhanced selectivity and substrate scope. |
| Asymmetric Catalysis | Intramolecular Diels-Alder reactions to build the core; domino reactions for efficient functionalization. nih.govnih.gov | Development of novel organo- and metal catalysts for direct asymmetric synthesis of the bicyclic core. |
| Chemo-enzymatic Methods | Combination of chemical synthesis (e.g., Diels-Alder) with enzymatic resolution (e.g., using lipases). dntb.gov.ua | Integration of flow chemistry with enzymatic steps for continuous and scalable production. smolecule.com |
Exploration of New Catalytic Applications
This compound is a key precursor for a class of C2-symmetric chiral diene ligands, often abbreviated as bod*. bu.edusigmaaldrich.com These ligands have demonstrated exceptional performance in rhodium-catalyzed asymmetric reactions. A notable success is their application in the asymmetric arylation of N-tosylarylimines, which produces chiral diarylmethylamines—important intermediates for pharmaceuticals—with high enantioselectivity (up to 98% ee). bu.edu
Future research is aimed at expanding the library of chiral ligands derived from this scaffold. By modifying the substituents on the diene, the steric and electronic properties of the resulting metal complexes can be fine-tuned for new applications. Furthermore, the core bicyclo[2.2.2]octane framework can be transformed into other valuable ligand types. For example, the related derivative cis-2,5-diaminobicyclo[2.2.2]octane serves as a scaffold for "salen" ligands. researchgate.net These salen-metal complexes are effective catalysts for a variety of transformations, including asymmetric cyclopropanation, showcasing the versatility of the underlying bicyclic structure. researchgate.net The goal is to apply these new catalyst systems to a broader range of challenging asymmetric transformations, such as C-H functionalization and multicomponent reactions.
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry is becoming an indispensable tool for accelerating research related to this compound. While early studies used semi-empirical methods like AM1 to investigate the properties of its enolates, modern approaches employ more sophisticated techniques like Density Functional Theory (DFT). cdnsciencepub.comgrafiati.com
DFT calculations are now used to predict the regioselectivity and stereoselectivity of synthetic routes, particularly for complex transformations like the intramolecular Diels-Alder (IMDA) reaction. nih.govjst.go.jp By modeling the transition states of competing reaction pathways (e.g., bridged vs. fused adducts), researchers can determine whether a reaction is under kinetic or thermodynamic control and design substrates that favor the desired outcome. jst.go.jpjst.go.jp These computational insights lower the HOMO-LUMO energy gap, guiding the synthesis of complex bridged ring systems. nih.govjst.go.jp Computational studies are also valuable for understanding the structural and electronic properties of the bicyclic scaffold itself, which is crucial for designing derivatives with specific functions. rroij.com
Future efforts in this area will likely involve the use of machine learning and artificial intelligence, trained on DFT data, to rapidly screen potential derivatives and predict their reactivity, catalytic activity, and biological properties before they are synthesized in the lab.
| Computational Method | Application Area | Key Insights |
| AM1 (Semi-empirical) | Analysis of enolate acidity. cdnsciencepub.comgrafiati.com | Early understanding of electronic properties. |
| DFT (B3LYP) | Prediction of IMDA regioselectivity. nih.govjst.go.jpjst.go.jp | Elucidation of kinetic vs. thermodynamic pathways; transition state energy analysis. |
| DFT | Structural optimization of isomers. rroij.com | Understanding structure-activity relationships for drug design. |
Design and Synthesis of Functionalized Derivatives for Targeted Applications
The rigid bicyclo[2.2.2]octane framework is increasingly recognized as a valuable pharmacophore in medicinal chemistry. It can serve as a saturated, three-dimensional bioisostere for a para-substituted phenyl ring, a common motif in many drugs. tcd.ieresearchgate.net This substitution can lead to improved metabolic stability and better pharmacological profiles.
Research is actively targeting the synthesis of functionalized derivatives for specific biological applications. For example, polyhydroxylated derivatives, known as bishomoinositols, have been synthesized from the bicyclic skeleton and investigated as potential glycosidase inhibitors. researchgate.netnih.gov Additionally, related bicyclo[2.2.2]octene amides have been identified as potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type-1 (11β-HSD1), a target for treating metabolic diseases. rsc.orgrsc.org The dione serves as a logical starting point for accessing these and other complex, biologically active molecules. lookchem.com
The future in this field lies in the creation of diverse chemical libraries based on the this compound scaffold. These libraries can be subjected to high-throughput screening against a wide array of biological targets, including enzymes and receptors, to identify new lead compounds for drug discovery. researchgate.netresearchgate.net
Investigation into Unique Electronic and Steric Properties for Material Science
The precise three-dimensional geometry of the bicyclo[2.2.2]octane scaffold makes it an intriguing building block for advanced materials. Its rigidity allows it to act as a non-conjugated linker or spacer, enabling the construction of well-defined molecular architectures. tcd.ieresearchgate.net
Emerging research explores the use of this framework in polymer science and molecular electronics. Derivatives have been used as monomers in polymerization reactions and as photoinitiators. smolecule.comrsc.org The defined spatial relationship between substituents at the bridgehead positions makes the scaffold suitable for studying fundamental processes like electron and energy transfer between moieties, which is critical for the design of molecular wires and other electronic components. acs.org
Future research will focus on leveraging the unique steric and electronic properties of the this compound core to create novel functional materials. This includes the development of new polymers with high thermal stability, porous materials for separation or storage, and components for molecular machines where precise control over geometry is paramount. tcd.iecymitquimica.com
Q & A
Q. What spectroscopic methods are most effective for characterizing the structure and electronic environment of bicyclo[2.2.2]octane-2,5-dione?
- Methodological Answer : Carbon-13 NMR is critical for structural elucidation due to the compound’s symmetry. Assignments for carbons C-1 and C-4 (bridgehead positions) are confirmed via off-resonance experiments, while C-2 and C-5 (keto groups) exhibit distinct deshielded shifts (~200–210 ppm). Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1750 cm⁻¹), with solvent effects (e.g., CCl₄) modeled using implicit solvation (IEF-PCM) to match experimental data . X-ray crystallography is less common due to the compound’s high symmetry but can resolve substituent effects in derivatives.
Q. What traditional synthetic routes are available for this compound, and what are their limitations?
- Methodological Answer : The Diels-Alder cycloaddition between cyclohexenone and activated dienes is a classical approach. However, challenges include poor stereoselectivity and side reactions like polymerization, particularly under acidic conditions . Alternative routes involve oxidative cleavage of bicyclo[2.2.2]octene precursors, but yields are moderate (~40–60%). Basic protocols recommend rigorous temperature control (0–25°C) and inert atmospheres to suppress decomposition .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound derivatives be achieved, particularly for chiral analogs?
- Methodological Answer : Diastereoselective 1,4-addition to α,β-unsaturated ketones (e.g., using organocuprates) introduces substituents with >80% de. For enantioselective synthesis, chiral diene ligands (e.g., bicyclo[2.2.2]octa-2,5-diene derivatives) coordinated to rhodium or palladium enable asymmetric hydrogenation or cross-coupling, achieving up to 95% ee . Computational modeling (DFT) optimizes ligand geometry to enhance stereocontrol .
Q. What biocatalytic strategies exist for the selective reduction of this compound?
- Methodological Answer : Genetically engineered Saccharomyces cerevisiae expressing NADPH-dependent reductases (e.g., from Glycine max) reduces the 2- or 5-keto group with >90% regioselectivity. Reaction conditions (pH 7.0, 30°C, 24 h) and cofactor recycling (glucose dehydrogenase) improve conversion rates. Engineered strains with overexpressed ADH6 or GRE3 genes further enhance enantiomeric excess (up to 98% ee) .
Q. How do computational models predict the spectroscopic and electronic properties of this compound in different environments?
- Methodological Answer : Anharmonic vibrational frequency calculations (VPT2 level) combined with implicit solvent models (IEF-PCM) simulate IR spectra, accurately reproducing carbonyl stretches (±5 cm⁻¹ vs. experimental). Time-dependent DFT (TD-DFT) predicts UV-Vis absorption bands (λmax ~280 nm) for derivatives, validated by solvent-dependent experimental shifts .
Q. Can bicyclo[2.2.2]octane serve as a bioisostere for aromatic rings in medicinal chemistry, and how does this substitution affect physicochemical properties?
- Methodological Answer : Replacing phenyl with bicyclo[2.2.2]octane reduces logD by ~0.9 units (e.g., from 4.5 to 3.6 in Imatinib analogs), enhancing aqueous solubility while maintaining 3D structural rigidity. 2-Oxabicyclo[2.2.2]octane further lowers logD (to 2.6) due to increased polarity. MD simulations confirm retained target binding despite reduced lipophilicity .
Q. What role does this compound play in designing novel organic ferroelectric materials?
- Methodological Answer : Symmetry-breaking substitutions (e.g., 3,5-diaza derivatives) introduce dipolar alignment, enabling spontaneous polarization (~1 μC cm⁻²). Crystal engineering via hydrogen-bonding networks (e.g., N-H···O=C interactions) stabilizes polar phases. DFT calculations (Berry phase method) predict ferroelectric switching barriers (<0.3 eV), validated by piezoresponse force microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
